{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrFN2S. It is used primarily in research settings and has various applications in chemistry and biology. The compound is known for its unique structural properties, which include a fluorophenyl group and a sulfanyl group attached to a methanimidamide core.
Mechanism of Action
Target of Action
Similar compounds such as s-aryl carbamimidothioates have been synthesized and used in the development of antibiotics . These compounds act on the rod-shape maintenance mechanism of rod-like bacteria
Mode of Action
It’s known that s-aryl carbamimidothioates interact with their targets to disrupt the normal functioning of bacteria . The specific interactions and resulting changes caused by 2-Fluorobenzyl Carbamimidothioate Hydrobromide remain to be elucidated.
Biochemical Pathways
For instance, isothiourea compounds have received much attention due to the presence of this moiety in many molecules that are widely used in functional materials and pharmaceuticals .
Pharmacokinetics
Pharmacokinetic evaluations and modeling are crucial to correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics
Result of Action
Similar compounds have been known to induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-fluorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the desired product.
Step 1: React 2-fluorobenzyl chloride with thiourea in an organic solvent such as ethanol.
Step 2: Heat the reaction mixture to reflux for several hours.
Step 3: Cool the reaction mixture and add hydrobromic acid to precipitate the hydrobromide salt of the product.
Step 4: Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorophenyl and sulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
Uniqueness
{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in research applications where specific reactivity and binding properties are required.
Properties
IUPAC Name |
(2-fluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBVYQJXUFHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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